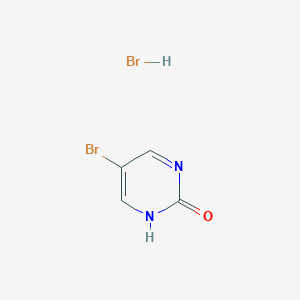

5-Bromopyrimidin-2(1H)-one hydrobromide

Description

BenchChem offers high-quality 5-Bromopyrimidin-2(1H)-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyrimidin-2(1H)-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-pyrimidin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVVNDGBAKEXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510112 | |

| Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81590-30-9 | |

| Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromopyrimidin-2(1H)-one Hydrobromide from 2-Hydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide, a key intermediate in the development of various pharmaceutical compounds, starting from the readily available precursor, 2-hydroxypyrimidine. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

5-Bromopyrimidin-2(1H)-one is a crucial building block in the synthesis of a wide range of biologically active molecules. The introduction of a bromine atom at the 5-position of the pyrimidine ring provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This guide focuses on the direct bromination of 2-hydroxypyrimidine, which exists in a tautomeric equilibrium with its lactam form, pyrimidin-2(1H)-one. The equilibrium lies significantly towards the lactam form in aqueous solutions.

The bromination reaction at the 5-position of the pyrimidin-2(1H)-one ring system is an electrophilic aromatic substitution. The reaction mechanism involves the formation of an addition intermediate, which then undergoes an acid-catalyzed elimination to yield the final 5-bromo substituted product.[1] Careful control of reaction conditions is essential to achieve high yields and purity, as over-bromination can lead to the formation of undesired byproducts.[1]

Reaction Scheme and Mechanism

The overall transformation involves the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the pyrimidine ring.

Caption: General reaction scheme for the bromination of 2-hydroxypyrimidine.

The mechanism for the bromination of pyrimidin-2(1H)-one in aqueous acidic solution involves a rapid formation of a 5-bromo-adduct, followed by a slower, acid-catalyzed elimination to restore the aromaticity of the pyrimidine ring.[1]

Experimental Protocols

Two primary methods for the synthesis of 5-bromo-2-hydroxypyrimidine are presented below, based on different brominating agents.

Method 1: Bromination using Hydrobromic Acid and Hydrogen Peroxide

This method offers a one-step synthesis approach utilizing hydrobromic acid as the bromine source and hydrogen peroxide as an oxidizing agent.[2][3]

Experimental Procedure:

-

To a reaction vessel, add 2-hydroxypyrimidine (1.0 mol, 112.1 g).

-

Add a 35 wt% solution of hydrobromic acid (462.3 g), ensuring the molar ratio of hydrogen bromide to 2-hydroxypyrimidine is 2:1.[2]

-

To this mixture, add a 30 wt% solution of hydrogen peroxide (226.7 g), corresponding to a 2:1 molar ratio of hydrogen peroxide to 2-hydroxypyrimidine.[2]

-

Heat the reaction mixture to 40°C and maintain this temperature for 12 hours with stirring.[2]

-

After the reaction is complete, the resulting mixture contains 5-bromo-2-hydroxypyrimidine.

-

The product can then be purified through appropriate workup and recrystallization procedures.

Method 2: Bromination using Elemental Bromine

This classic method employs elemental bromine as the brominating agent in an aqueous medium.[4]

Experimental Procedure:

-

In a reaction vessel, suspend 2-hydroxypyrimidine (35 g) in deionized water (250 mL).[4]

-

Cool the suspension in an ice-water bath to below 5°C.[4]

-

Slowly add bromine (40 g) to the cooled suspension while maintaining the temperature.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.[4]

-

Filter the resulting solid by suction and wash the filter cake with water until the filtrate is neutral.[4]

-

Dry the crude product over anhydrous magnesium sulfate.[4]

-

The solvent is removed by distillation, and the residue is purified by column chromatography on neutral alumina, followed by recrystallization from 85% ethanol (20 mL) to yield the final product.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the cited experimental protocols for easy comparison.

Table 1: Reagent Quantities and Ratios (Method 1)

| Reagent | Molar Amount (mol) | Mass/Volume | Molar Ratio (to 2-hydroxypyrimidine) | Concentration (wt%) |

| 2-Hydroxypyrimidine | 1.0 | 112.1 g | 1 | - |

| Hydrobromic Acid | 2.0 | 462.3 g | 2 | 35 |

| Hydrogen Peroxide | 2.0 | 226.7 g | 2 | 30 |

Data sourced from patent CN114591250A.[2]

Table 2: Reagent Quantities (Method 2)

| Reagent | Mass/Volume |

| 2-Hydroxypyrimidine | 35 g |

| Deionized Water | 250 mL |

| Bromine | 40 g |

| 85% Ethanol (for recrystallization) | 20 mL |

Data sourced from patent CN104447570A.[4]

Table 3: Reaction Conditions

| Parameter | Method 1 | Method 2 |

| Temperature | 40°C | <5°C initially, then room temperature |

| Reaction Time | 12 hours | 45 minutes at room temperature |

| Solvent | Aqueous HBr | Deionized Water |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromopyrimidin-2(1H)-one.

Caption: A generalized workflow for the synthesis and purification process.

Conclusion

This technical guide has detailed two effective methods for the synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide from 2-hydroxypyrimidine. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the efficient synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

Physicochemical Properties of 5-Bromopyrimidin-2(1H)-one Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromopyrimidin-2(1H)-one hydrobromide. Due to the limited availability of experimental data for this specific salt in public literature, this document also includes data for the parent compound, 5-Bromopyrimidin-2(1H)-one, and details established experimental protocols for determining key physicochemical parameters.

Chemical Identity and Structure

5-Bromopyrimidin-2(1H)-one hydrobromide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This compound serves as a versatile building block in the synthesis of more complex molecules.[4]

Table 1: Chemical Identification of 5-Bromopyrimidin-2(1H)-one Hydrobromide

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | 5-Bromopyrimidin-2(1H)-one hydrobromide | [4][5] |

| CAS Number | 81590-30-9 | [4][5][6] |

| Molecular Formula | C₄H₄Br₂N₂O | [4][5][7] |

| Molecular Weight | 255.90 g/mol | [4][5] |

| SMILES | Br.BrC1=CNC(=O)N=C1 | [5] |

| MDL Number | MFCD23135771 |[4][5] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical as they influence solubility, absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for the hydrobromide salt is scarce, the properties of the parent compound provide a useful baseline. The hydrobromide salt form is generally expected to exhibit higher aqueous solubility compared to its free base.

Table 2: Summary of Physicochemical Properties

| Property | 5-Bromopyrimidin-2(1H)-one | 5-Bromopyrimidin-2(1H)-one HBr | Reference |

|---|---|---|---|

| Physical Form | Solid (Predicted) | Solid | [8] |

| Melting Point | 230 °C (decomposes) | Data Not Available | [9] |

| Aqueous Solubility | Data Not Available | Data Not Available | |

| pKa | 7.16 (Predicted) | Data Not Available |

| Spectral Data | Data Not Available | NMR, HPLC, LC-MS data may be available from vendors |[5] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail established methodologies for measuring solubility and pKa, which are crucial for drug development.

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[10][11]

Detailed Protocol:

-

Preparation : Add an excess amount of the solid compound (to ensure undissolved solid remains) to a vial containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).[11]

-

Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[10]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration through a suitable filter (e.g., 0.22 µm).[10]

-

Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the sample if necessary.

-

Analysis : Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

-

Calculation : Quantify the concentration by comparing the analytical response against a calibration curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[12]

Caption: Workflow for Thermodynamic Solubility Determination.

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a highly precise and common method for pKa determination.[13][14]

Detailed Protocol:

-

System Calibration : Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15][16]

-

Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

-

Initial pH Adjustment : Place the solution in a thermostatted vessel with a magnetic stirrer. If the compound is a base, acidify the solution with a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure the compound is fully protonated.[16]

-

Titration : Gradually add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[15][16]

-

Data Analysis : Plot the measured pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal titration curve, which corresponds to the pH at which 50% of the compound is ionized.[14]

-

Replication : Perform a minimum of three titrations to ensure the reliability and reproducibility of the result.[15]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Biological Context and Signaling Pathways

Pyrimidine analogs are foundational in pharmacology, particularly as antimetabolites in cancer therapy.[2] They can interfere with the synthesis of nucleic acids (DNA and RNA), which is essential for the proliferation of rapidly dividing cells like cancer cells.[17]

The de novo pyrimidine synthesis pathway is the primary route for producing pyrimidine nucleotides in proliferating cells.[18] This pathway is a key target for many chemotherapeutic agents. Understanding this pathway provides a logical framework for the mechanism of action of pyrimidine derivatives. The process begins with simple precursors like bicarbonate and glutamine and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[19] This pathway is tightly regulated, often by signaling pathways such as the PI3K-Akt-mTOR cascade, which are frequently dysregulated in cancer.[20]

Caption: Simplified de novo pyrimidine biosynthesis pathway.

Disclaimer: This document is intended for informational purposes for research professionals. The lack of extensive, publicly available experimental data on 5-Bromopyrimidin-2(1H)-one hydrobromide necessitates that users independently verify properties through laboratory analysis.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 5-Bromopyrimidin-2(1H)-one hydrobromide | 81590-30-9 | GDA59030 [biosynth.com]

- 5. 81590-30-9|5-Bromopyrimidin-2(1H)-one hydrobromide|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. CAS:81590-30-9, 5-溴嘧啶-2(1H)-酮氢溴酸盐-毕得医药 [bidepharm.com]

- 8. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-BROMO-2-HYDROXYPYRIMIDINE | 214290-49-0 [amp.chemicalbook.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 18. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 19. microbenotes.com [microbenotes.com]

- 20. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromopyrimidin-2(1H)-one hydrobromide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyrimidin-2(1H)-one hydrobromide, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, a plausible synthetic route, and potential applications as a versatile building block in the synthesis of novel therapeutic agents. While direct biological data and established signaling pathway interactions for this specific hydrobromide salt are not extensively documented in publicly available literature, this guide extrapolates its potential from the known activities of related 5-bromopyrimidine scaffolds.

Chemical Identity and Molecular Structure

5-Bromopyrimidin-2(1H)-one hydrobromide is the hydrobromide salt of 5-bromo-2-hydroxypyrimidine. The presence of the bromine atom at the 5-position and the pyrimidinone core makes it a valuable intermediate for further chemical modifications.

CAS Number: 81590-30-9[1][2][3][4][5]

Molecular Structure:

The molecular structure consists of a pyrimidinone ring substituted with a bromine atom at the 5-position, which is protonated and associated with a bromide counter-ion.

-

SMILES: Br.BrC1=CNC(=O)N=C1[4]

-

InChI Key: Information not available in search results.

Physicochemical Properties

The physicochemical properties of 5-Bromopyrimidin-2(1H)-one hydrobromide are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 255.90 g/mol | [1][4] |

| Appearance | Solid (predicted) | |

| Purity | Typically available at ≥95% | [3] |

| Storage Conditions | Sealed in a dry, room temperature environment. | [1][4][5] |

| Solubility | Information not available in search results. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide.

Experimental Protocol: A General Approach

Step 1: Synthesis of 5-Bromo-2(1H)-pyrimidinone

This procedure is adapted from general methods for the bromination of pyrimidines.

-

Dissolve 2-hydroxypyrimidine in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon.

-

Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution while maintaining a controlled temperature, typically at or below room temperature.

-

Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification.

-

Purification is typically achieved by recrystallization from a suitable solvent to yield the 5-bromo-2(1H)-pyrimidinone product.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the purified 5-bromo-2(1H)-pyrimidinone in an appropriate anhydrous solvent, such as diethyl ether or dioxane.

-

Slowly add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or ether) to the pyrimidinone solution with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain 5-Bromopyrimidin-2(1H)-one hydrobromide.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromopyrimidine core is a prevalent scaffold in medicinal chemistry due to its ability to serve as a versatile synthetic handle for the introduction of various functional groups, often through cross-coupling reactions. While direct biological activity data for 5-Bromopyrimidin-2(1H)-one hydrobromide is scarce, its derivatives have shown significant potential in various therapeutic areas.

Kinase Inhibitors

Derivatives of 5-bromopyrimidine have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, a series of novel 5-bromo-pyrimidine derivatives have been investigated as Bcr/Abl tyrosine kinase inhibitors for their potential in treating chronic myeloid leukemia.[6]

Bone Anabolic Agents

Recent studies have explored pyrimidine derivatives as potential bone anabolic agents. One study reported the design and synthesis of pyrimidine derivatives that promote osteogenesis through the BMP2/SMAD1 signaling pathway. A 5-bromo-substituted pyrimidine derivative was identified as a particularly efficacious agent in this study.[7]

Other Potential Applications

The pyrimidine scaffold is a key component in a wide range of biologically active molecules, including antivirals, antibacterials, and CNS-acting agents. The 5-bromo substituent provides a reactive site for the synthesis of diverse libraries of compounds for screening against various biological targets.

Potential Signaling Pathway Interactions

Based on the demonstrated activity of its derivatives, 5-Bromopyrimidin-2(1H)-one hydrobromide could be a precursor for compounds that modulate key signaling pathways in diseases like cancer and osteoporosis.

Hypothetical Workflow for Screening as a Kinase Inhibitor

The following diagram illustrates a hypothetical workflow for the screening of a library of compounds derived from 5-Bromopyrimidin-2(1H)-one hydrobromide for kinase inhibitory activity.

Caption: Drug discovery workflow for developing kinase inhibitors from a 5-bromopyrimidine scaffold.

Conclusion

5-Bromopyrimidin-2(1H)-one hydrobromide is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its utility is primarily as a synthetic intermediate, with the 5-bromo position serving as a key site for diversification. While direct biological data on the hydrobromide salt itself is limited, the extensive research on its derivatives highlights the significant potential of this scaffold in the development of novel therapeutics, particularly in the areas of oncology and regenerative medicine. Further research into the direct biological effects of this compound and the development of optimized synthetic protocols are warranted.

References

- 1. CAS 81590-30-9 | 5-Bromopyrimidin-2(1H)-one hydrobromide - Synblock [synblock.com]

- 2. 5-Bromopyrimidin-2(1H)-one hydrobromide | 81590-30-9 | GDA59030 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 81590-30-9|5-Bromopyrimidin-2(1H)-one hydrobromide|BLD Pharm [bldpharm.com]

- 5. 5-Bromopyrimidin-2(1H)-one hydrobromide , 97%,价格-幺米Lab实验室 [mgr.ymilab.com]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 5-Bromopyrimidin-2(1H)-one Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromopyrimidin-2(1H)-one hydrobromide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific salt in public literature, this document combines theoretical considerations, data from related compounds, and standardized experimental protocols to offer a predictive solubility profile and a framework for its empirical determination.

Introduction to 5-Bromopyrimidin-2(1H)-one Hydrobromide

5-Bromopyrimidin-2(1H)-one hydrobromide is a heterocyclic organic compound. As a hydrobromide salt, its solubility is significantly influenced by the polarity of the solvent and the salt's ability to dissociate. Understanding its solubility is critical for applications in medicinal chemistry and drug development, particularly for reaction chemistry, formulation, and preliminary pharmacokinetic assessments.

Predicted Solubility in Organic Solvents

The solubility of 5-Bromopyrimidin-2(1H)-one hydrobromide is governed by the principle of "like dissolves like." The hydrobromide salt form introduces ionic character, which generally increases solubility in polar solvents. The pyrimidinone core, while containing polar functional groups, also possesses nonpolar hydrocarbon character. The following table summarizes the expected qualitative solubility based on general principles of organic salt solubility.

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the pyrimidinone and solvate the bromide and protonated pyrimidinone ions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | The high polarity and dipole moment of these solvents can effectively solvate the ions of the salt, though they lack hydrogen bond donating ability. |

| Moderate Polarity | Acetone, Acetonitrile | Moderate to Low | These solvents have a moderate dipole moment but are less effective at solvating dissociated ions compared to more polar solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 5-Bromopyrimidin-2(1H)-one hydrobromide in an organic solvent of interest. This method is based on the isothermal shake-flask method, a standard for thermodynamic solubility measurement.

Objective: To determine the equilibrium solubility of 5-Bromopyrimidin-2(1H)-one hydrobromide in a selected organic solvent at a specific temperature.

Materials:

-

5-Bromopyrimidin-2(1H)-one hydrobromide

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromopyrimidin-2(1H)-one hydrobromide to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-Bromopyrimidin-2(1H)-one hydrobromide in the diluted sample using a pre-validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound in a drug discovery setting.

Caption: A generalized workflow for determining the solubility of a test compound.

Logical Framework for Solubility Prediction

The decision-making process for predicting solubility can be visualized as a logical flow based on the physicochemical properties of the solute and solvent.

Caption: A decision tree for predicting the solubility of an organic salt.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromopyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt. Due to the limited public availability of specific NMR data for the hydrobromide salt, this document presents data for the free base, 5-Bromopyrimidin-2(1H)-one, and discusses the anticipated spectral changes upon protonation to form the hydrobromide salt. This guide is intended to assist researchers in the structural elucidation and characterization of this and related pyrimidinone compounds.

Chemical Structure and NMR-Relevant Moieties

5-Bromopyrimidin-2(1H)-one exists in tautomeric equilibrium with its aromatic hydroxy form, 5-bromo-2-hydroxypyrimidine. In solution, the keto form is generally favored. The formation of the hydrobromide salt involves the protonation of one of the nitrogen atoms, leading to a delocalized positive charge across the pyrimidine ring. This protonation significantly influences the electronic environment of the carbon and hydrogen atoms, resulting in notable shifts in the NMR spectra.

Experimental Protocols

While a specific experimental protocol for 5-Bromopyrimidin-2(1H)-one hydrobromide is not publicly available, a general procedure for acquiring ¹H and ¹³C NMR spectra for pyrimidine derivatives is outlined below.

Sample Preparation:

-

Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is weighed.

-

The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

NMR Spectrometer Setup:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Probe: A 5 mm inverse probe.

-

Temperature: 298 K (25 °C).

-

Locking and Shimming: The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to optimize resolution and line shape.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans.

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

The spectrum is phase-corrected.

-

The chemical shift scale is calibrated to the TMS signal at 0.00 ppm.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 5-Bromopyrimidin-2(1H)-one. The data for the hydrobromide salt is expected to show downfield shifts for all signals due to the electron-withdrawing effect of the positive charge on the protonated ring.

Table 1: ¹H NMR Spectral Data of 5-Bromopyrimidin-2(1H)-one

| Proton | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Coupling Constant (J, Hz) (Expected) |

| H-4 | 8.2 - 8.4 | d | ~2.0 |

| H-6 | 8.2 - 8.4 | d | ~2.0 |

| N1-H | 11.0 - 12.0 | br s | - |

| N3-H | 11.0 - 12.0 | br s | - |

Note: The N-H protons are exchangeable and may not always be observed, or may appear as a broad singlet. In the hydrobromide salt, an additional N-H proton signal would be present, and all pyrimidine proton signals would be shifted downfield.

Table 2: ¹³C NMR Spectral Data of 5-Bromopyrimidin-2(1H)-one

| Carbon | Chemical Shift (δ, ppm) (Expected) |

| C-2 | 155 - 158 |

| C-4 | 145 - 148 |

| C-5 | 105 - 108 |

| C-6 | 145 - 148 |

Note: In the hydrobromide salt, all carbon signals are expected to be shifted downfield due to the increased deshielding from the positive charge.

Structural Elucidation Pathway

The structural confirmation of 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt would typically involve a series of 1D and 2D NMR experiments.

Interpretation:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Indicates the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. For 5-Bromopyrimidin-2(1H)-one, a correlation between H-4 and H-6 would be expected if there were a small coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. This would connect the signals of C-4 and H-4, and C-6 and H-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. For instance, correlations from H-4 and H-6 to C-2 and C-5 would be expected.

This comprehensive approach allows for the unambiguous assignment of all proton and carbon signals and confirms the overall structure of the molecule. For the hydrobromide salt, these experiments would also pinpoint the site of protonation.

Tautomeric Landscape of 5-Bromopyrimidin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of 5-Bromopyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between interconverting isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of drug candidates.[1][2] Understanding the tautomeric preferences of 5-Bromopyrimidin-2(1H)-one is therefore essential for its rational application in drug design and development.

Tautomeric Forms of 5-Bromopyrimidin-2(1H)-one

5-Bromopyrimidin-2(1H)-one can exist in several tautomeric forms, primarily involving lactam-lactim and keto-enol tautomerism. The principal tautomers are the lactam (amide) form, the lactim (enolic) form, and a zwitterionic form. The equilibrium between these forms is influenced by various factors, including the solvent, pH, and temperature.[3]

The predominant tautomeric forms are:

-

5-Bromo-2(1H)-pyrimidinone (Lactam form): Generally the most stable tautomer in the solid state and in polar solvents.

-

5-Bromo-2-hydroxypyrimidine (Lactim form): An aromatic tautomer that can be stabilized in nonpolar solvents or through specific intermolecular interactions.

-

Zwitterionic form: Can be present in highly polar or aqueous environments.

The interconversion between these tautomers involves the migration of a proton and a shift in double bonds.

Caption: Tautomeric equilibrium between the lactam and lactim forms of 5-Bromopyrimidin-2(1H)-one.

Factors Influencing Tautomeric Equilibrium

The relative stability of the tautomers of 5-Bromopyrimidin-2(1H)-one is governed by a delicate balance of several factors:

-

Aromaticity: The lactim form possesses an aromatic pyrimidine ring, which contributes to its stability.[4]

-

Hydrogen Bonding: The lactam form can participate in strong intermolecular hydrogen bonding, which is a significant stabilizing factor, particularly in the solid state.

-

Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents tend to favor the more polar lactam tautomer, while nonpolar solvents can shift the equilibrium towards the less polar lactim form.[3]

-

Substitution Effects: The presence of the bromine atom at the 5-position can influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium.

Quantitative Analysis of Tautomer Stability

Below is a hypothetical table summarizing the expected relative stabilities based on computational studies of similar pyrimidinones.

| Tautomer | Gas Phase (ΔE, kcal/mol) | Aqueous Solution (ΔG, kcal/mol) |

| 5-Bromo-2(1H)-pyrimidinone | 0.00 (Reference) | 0.00 (Reference) |

| 5-Bromo-2-hydroxypyrimidine | +2.5 - +5.0 | +1.0 - +3.0 |

| Zwitterionic form | +10.0 - +15.0 | +5.0 - +8.0 |

Note: These values are illustrative and based on trends observed for related pyrimidinone compounds. Actual values for 5-Bromopyrimidin-2(1H)-one would require specific experimental or computational determination.

Experimental Protocols for Tautomer Characterization

The characterization of the tautomeric forms of 5-Bromopyrimidin-2(1H)-one relies on a combination of spectroscopic and crystallographic techniques.

Synthesis of 5-Bromopyrimidin-2(1H)-one

A common synthetic route to 5-bromopyrimidin-2(1H)-one involves the cyclocondensation of a suitable three-carbon precursor with urea or a related amidine in the presence of a brominating agent.

Caption: General experimental workflow for the synthesis and characterization of 5-Bromopyrimidin-2(1H)-one.

Detailed Protocol (Illustrative):

-

Reaction Setup: A solution of a suitable malonic acid derivative and urea is prepared in an appropriate solvent (e.g., ethanol).

-

Condensation: The mixture is heated under reflux in the presence of a base (e.g., sodium ethoxide) to facilitate cyclization.

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the N-H proton, are sensitive to the tautomeric form. Variable-temperature NMR can be used to study the dynamics of tautomeric interconversion.

-

Infrared (IR) Spectroscopy: The lactam form exhibits a characteristic C=O stretching vibration (typically around 1650-1700 cm-1), which is absent in the lactim form. The lactim tautomer will show a C=N stretch and a broad O-H stretch.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. It allows for precise determination of bond lengths and angles, confirming the positions of protons.[5]

Logical Framework for Tautomer Analysis

The comprehensive analysis of the tautomeric forms of 5-Bromopyrimidin-2(1H)-one follows a logical progression from synthesis to detailed structural and energetic characterization.

Caption: Logical relationship diagram for the comprehensive analysis of tautomerism in 5-Bromopyrimidin-2(1H)-one.

Conclusion

The tautomerism of 5-Bromopyrimidin-2(1H)-one is a critical aspect of its chemical identity, with the lactam form generally being the most stable, particularly in the solid state and polar environments. The lactim form, however, can play a significant role in its reactivity and interactions in less polar microenvironments, such as enzyme active sites. A thorough understanding and characterization of the tautomeric landscape of this molecule are paramount for its successful development in pharmaceutical and chemical research. Further experimental and computational studies are warranted to provide precise quantitative data on the tautomeric equilibrium and its influencing factors.

References

- 1. researchgate.net [researchgate.net]

- 2. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

The Versatility of 5-Bromopyrimidin-2(1H)-one Hydrobromide: An In-depth Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among the vast array of pyrimidine-based building blocks, 5-Bromopyrimidin-2(1H)-one hydrobromide has emerged as a particularly versatile and valuable intermediate. Its strategic placement of a bromine atom and a reactive pyrimidinone core allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of complex molecules, most notably in the development of targeted kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 5-Bromopyrimidin-2(1H)-one hydrobromide, offering detailed experimental protocols and insights into its role in the creation of next-generation therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of 5-Bromopyrimidin-2(1H)-one hydrobromide is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Chemical Formula | C₄H₄Br₂N₂O | [1] |

| Molecular Weight | 255.90 g/mol | [1][2] |

| CAS Number | 81590-30-9 | [1][3] |

| Appearance | Solid | |

| Storage | Sealed in a dry place at room temperature. | [2] |

Synthesis of 5-Bromopyrimidin-2(1H)-one Hydrobromide

Proposed Synthetic Pathway

References

Electrophilic Bromination of Pyrimidin-2-one: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of pyrimidin-2-one, a critical reaction for the synthesis of halogenated pyrimidines. These compounds serve as essential intermediates in the development of a wide array of therapeutic agents, leveraging the unique chemical properties of the bromine substituent for further molecular elaboration. This document details the underlying reaction mechanism, presents established experimental protocols, and summarizes relevant quantitative data to support research and development in medicinal chemistry and materials science.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring resistant to electrophilic aromatic substitution compared to benzene. However, the presence of an electron-donating group, such as the oxo group in pyrimidin-2-one, activates the ring towards electrophilic attack. Electrophilic substitution, including halogenation, preferentially occurs at the C-5 position, which is the most electron-rich carbon in the ring.[1][2] The reaction does not typically proceed via a direct substitution, but rather through a more complex addition-elimination pathway.

The Core Mechanism: An Addition-Elimination Pathway

The electrophilic bromination of pyrimidin-2-one in aqueous acidic solutions is a well-studied process that proceeds through a multi-step mechanism. It is not a simple, one-step aromatic substitution. Instead, the reaction involves the rapid formation of a stable intermediate, which then undergoes a slow, acid-catalyzed elimination to yield the final aromatic product.[3][4]

Step 1: Rapid Addition The reaction initiates with the electrophilic attack of bromine at the electron-rich C-5 position of the pyrimidin-2-one ring. This is followed by a rapid reaction with water to form a stable, non-aromatic addition intermediate, specifically a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine derivative.[3]

Step 2: Slow Acid-Catalyzed Elimination The second phase of the mechanism is the rate-determining step. It involves the slow, acid-catalyzed dehydration (elimination of a water molecule) from the intermediate. This process re-establishes the aromaticity of the pyrimidine ring, yielding the final 5-bromopyrimidin-2-one product.[3][4]

If an excess of bromine is used, the 5-bromopyrimidin-2-one can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine adduct.[3]

Experimental Protocols

Several methods have been established for the bromination of pyrimidines and their derivatives. The choice of reagent and conditions can be adapted based on the specific substrate and desired outcome.

Protocol 1: Bromination using Bromine in Aqueous Acid This method directly follows the well-established addition-elimination mechanism.

-

Reagents: Pyrimidin-2-one, Bromine (Br₂), Aqueous Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve pyrimidin-2-one in a suitable concentration of aqueous sulfuric acid.

-

Add a stoichiometric amount of bromine water to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature. The progress can be monitored by techniques like TLC or NMR.

-

The reaction involves a rapid formation of an intermediate, followed by a slow, acid-catalyzed conversion to the final product.[3][4]

-

Upon completion, the reaction is quenched, and the product is isolated through neutralization, extraction, and purification, often by recrystallization.

-

Protocol 2: Bromination using N-Bromosuccinimide (NBS) NBS is a widely used reagent for electrophilic bromination, offering milder reaction conditions and easier handling compared to liquid bromine.[5][6]

-

Reagents: Pyrimidin-2-one or its nucleoside derivative, N-Bromosuccinimide (NBS), Solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF)).

-

Procedure:

-

Dissolve the pyrimidine substrate in the chosen aprotic solvent.

-

Add NBS (typically 1.05-1.2 equivalents) to the solution in one portion or portion-wise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a period ranging from a few hours to overnight.[6]

-

Monitor the reaction's progress via TLC.

-

After completion, the solvent is typically removed under reduced pressure.

-

The residue is then worked up, often by partitioning between an organic solvent and water, followed by purification of the organic layer.[5][7]

-

Protocol 3: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) DBH is another effective brominating agent, particularly for nucleoside derivatives, and its efficiency can be enhanced by Lewis acids.[8]

-

Reagents: Pyrimidine nucleoside, 1,3-dibromo-5,5-dimethylhydantoin (DBH), Trimethylsilyl trifluoromethanesulfonate (TMSOTf, as catalyst), Solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)).

-

Procedure:

-

Dissolve the substrate in the chosen aprotic solvent.

-

Add DBH (0.55 equivalents, as it contains two bromine atoms) and a catalytic amount of TMSOTf (0.55 equivalents).[8]

-

Stir the mixture at ambient temperature. The reaction is often significantly faster in the presence of the Lewis acid catalyst.

-

Upon completion, the reaction mixture is subjected to an aqueous work-up.

-

The product is isolated from the organic phase and purified as necessary.[8]

-

Quantitative Data

The efficiency of bromination can vary significantly depending on the substrate and the chosen methodology. The following tables summarize representative yields for the bromination of pyrimidine derivatives and spectroscopic data for the related compound 5-bromopyrimidine.

Table 1: Reaction Yields for Bromination of Pyrimidine Derivatives

| Substrate | Brominating Agent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 2'-O-Methyluridine | SMBI / NaN₃ | H₂O:CH₃CN (1:9) | - | 1.5 | High | [5] |

| 2-Aminopyrimidine | NBS | Acetonitrile | - | Overnight | 97 | [7] |

| 2',3',5'-Tri-O-acetyluridine | DBH | CH₂Cl₂ | - | 28 | 95 | [8] |

| 2',3',5'-Tri-O-acetyluridine | DBH | CH₂Cl₂ | TMSOTf | 6 | 94 | [8] |

SMBI: Sodium Monobromoisocyanurate

Table 2: Spectroscopic Data for 5-Bromopyrimidine

| Data Type | Solvent | Chemical Shift (ppm) / m/z | Reference |

| ¹H NMR | CDCl₃ | 9.15 (s, 1H), 8.83 (s, 2H) | [9] |

| Mass Spectrum (EI) | - | 158 (M⁺), 160 ([M+2]⁺) | [9] |

Conclusion

The electrophilic bromination of pyrimidin-2-one is a nuanced reaction that proceeds via a well-documented addition-elimination mechanism rather than direct substitution. This pathway, involving a stable dihydroxy intermediate, is fundamental to understanding the reactivity of activated pyrimidine systems. For synthetic applications, researchers have a variety of effective protocols at their disposal, from classic bromine in aqueous acid to milder, more modern reagents like N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin. The selection of a specific method will depend on the substrate's sensitivity, desired scale, and laboratory safety considerations. The resulting 5-bromopyrimidin-2-one and its derivatives are invaluable building blocks, providing a versatile chemical handle for the synthesis of complex molecules with significant potential in drug discovery and materials science.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

Stability and Storage of 5-Bromopyrimidin-2(1H)-one hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for 5-Bromopyrimidin-2(1H)-one hydrobromide (CAS No: 81590-30-9). Due to the limited availability of specific public data on this compound, this guide synthesizes information from suppliers, general principles of chemical stability for related halogenated pyrimidines, and regulatory guidelines for stability testing. It is intended to offer best practices for handling, storage, and stability assessment.

Compound Information and Storage Conditions

5-Bromopyrimidin-2(1H)-one hydrobromide is a heterocyclic building block used in chemical synthesis. Proper storage is crucial to maintain its purity and integrity for research and development applications.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source/Rationale |

| Storage Temperature | Room Temperature (short-term); Consider refrigerated conditions (2-8°C) for long-term storage. | Supplier data suggests room temperature storage is acceptable, but cold-chain transport is also noted, implying enhanced stability at lower temperatures[1]. |

| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Recommended to be "Sealed in dry"[1]. Pyrimidine rings and hydrobromide salts can be hygroscopic. |

| Light Conditions | Store in a light-resistant container. | While specific photostability data is unavailable, related compounds are often sensitive to light. It is best practice to protect from UV and visible light. |

| Transportation | Cold-chain transportation is recommended. | As noted by a commercial supplier, this helps maintain stability during transit[1]. |

Potential Degradation Pathways

While specific degradation products for 5-Bromopyrimidin-2(1H)-one hydrobromide have not been publicly documented, based on its chemical structure, several degradation pathways can be hypothesized. The primary sites of instability are likely the pyrimidinone ring and the carbon-bromine bond.

-

Hydrolysis: The lactam (cyclic amide) functionality within the pyrimidinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Debromination: The carbon-bromine bond may be cleaved, particularly under reducing conditions or upon exposure to certain nucleophiles.

-

Oxidation: The pyrimidine ring system could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in halogenated organic compounds.

Below is a workflow for the safe handling and storage of the compound.

Proposed Protocol for Forced Degradation Studies

To definitively determine the stability of 5-Bromopyrimidin-2(1H)-one hydrobromide and identify its degradation products, a forced degradation study is recommended. This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and general practices for small molecules[2].

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that primary and secondary degradation products are generated without completely destroying the molecule[2].

Table 2: Proposed Conditions for Forced Degradation Study

| Stress Condition | Proposed Method | Analysis |

| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | HPLC-UV, LC-MS/MS |

| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | HPLC-UV, LC-MS/MS |

| Oxidative Degradation | Dissolve compound in a solution of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. | HPLC-UV, LC-MS/MS |

| Thermal Degradation | Store solid compound at 80°C for 7 days. | HPLC-UV, LC-MS/MS |

| Photostability | Expose solid compound and a solution (in a photostable solvent like water or acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be maintained. | HPLC-UV, LC-MS/MS |

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a forced degradation study.

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be developed and validated. This method should be capable of separating the intact 5-Bromopyrimidin-2(1H)-one hydrobromide from all significant degradation products.

-

Method Development: Screen various C18 columns with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate) to achieve optimal separation.

-

Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity of the parent compound.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) should be employed to identify the mass of the degradation products, aiding in the elucidation of their structures and the overall degradation pathway.

Conclusion

While specific, long-term stability data for 5-Bromopyrimidin-2(1H)-one hydrobromide is not publicly available, this guide provides a framework for its proper storage, handling, and stability assessment. The recommended storage condition is in a tightly sealed, light-resistant container at room temperature for short-term use, with refrigerated conditions advised for long-term storage. For definitive stability information, it is imperative that researchers and drug development professionals conduct forced degradation studies as outlined. The proposed experimental protocol provides a robust starting point for establishing the intrinsic stability of the molecule and developing a validated, stability-indicating analytical method.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromopyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura cross-coupling of 5-Bromopyrimidin-2(1H)-one hydrobromide with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 5-arylpyrimidin-2(1H)-ones, a scaffold present in numerous biologically active compounds. The Suzuki-Miyaura coupling is favored for its high tolerance of functional groups, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1]

Introduction

The pyrimidin-2(1H)-one core is a privileged structure in drug discovery. The introduction of an aryl or heteroaryl substituent at the 5-position via the Suzuki-Miyaura reaction allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 5-Bromopyrimidin-2(1H)-one hydrobromide is a key starting material for these syntheses. The hydrobromide salt form necessitates the use of an adequate amount of base to both neutralize the salt and facilitate the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of bromopyrimidine derivatives with different boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields. These conditions can serve as a starting point for the optimization of reactions with 5-Bromopyrimidin-2(1H)-one hydrobromide.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyrimidine Derivatives

| Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 92 |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |

Data adapted from studies on 5-bromopyrimidine. Yields are indicative and may vary for 5-Bromopyrimidin-2(1H)-one hydrobromide.

Table 2: Screening of Reaction Conditions for a Model Suzuki Coupling

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 75 |

| Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 85 |

| Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 92 |

| Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 80 | 88 |

This table presents hypothetical screening data for the reaction of 5-Bromopyrimidin-2(1H)-one hydrobromide with phenylboronic acid to illustrate the effect of different reaction parameters.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 5-Bromopyrimidin-2(1H)-one hydrobromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

5-Bromopyrimidin-2(1H)-one hydrobromide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv - Note: an extra equivalent of base is used to neutralize the hydrobromide salt)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromopyrimidin-2(1H)-one hydrobromide, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

5-Bromopyrimidin-2(1H)-one hydrobromide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Degassed water

Procedure:

-

In a microwave reaction vial, combine 5-Bromopyrimidin-2(1H)-one hydrobromide, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Add DME and degassed water in a 3:1 ratio.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure described in Protocol 1.

Visualizations

Troubleshooting

-

Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of base and solvent can also significantly impact the yield. Ensure that the solvents are adequately degassed to prevent catalyst deactivation.

-

Side Products: The formation of homocoupled byproducts (Ar-Ar and Ar'-Ar') can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or changing the catalyst system. Protodeborylation of the boronic acid can also be a competing side reaction.

-

Poor Solubility: If the reactants or product have poor solubility in the chosen solvent system, this can hinder the reaction rate. A different solvent or co-solvent may be required.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromopyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic and medicinal chemistry for the construction of carbon-heteroatom bonds. The pyrimidine scaffold is a common motif in numerous biologically active compounds, and the functionalization of halopyrimidines via SNAr provides a versatile route to a diverse array of derivatives. 5-Bromopyrimidin-2(1H)-one is a key intermediate for the synthesis of various 5-substituted pyrimidinones, which are of significant interest in drug discovery.

These application notes provide detailed protocols for the nucleophilic aromatic substitution on 5-Bromopyrimidin-2(1H)-one hydrobromide with a range of nitrogen, oxygen, and sulfur nucleophiles. Given that the starting material is a hydrobromide salt, the use of a base is essential to neutralize the salt and generate the free pyrimidinone for the subsequent substitution reaction.

Reaction Principle

The nucleophilic aromatic substitution on 5-Bromopyrimidin-2(1H)-one proceeds via a two-step addition-elimination mechanism. The pyrimidine ring is electron-deficient, which facilitates the attack of a nucleophile at the carbon atom bearing the bromine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the 5-substituted product. The 2-oxo group on the pyrimidine ring influences the electronic properties and reactivity of the substrate.

Mandatory Visualizations

Caption: General mechanism of SNAr on 5-Bromopyrimidin-2(1H)-one.

Caption: A generalized workflow for SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amine Nucleophiles

This protocol describes a general method for the reaction of 5-Bromopyrimidin-2(1H)-one hydrobromide with primary and secondary amines.

Materials:

-

5-Bromopyrimidin-2(1H)-one hydrobromide

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 5-Bromopyrimidin-2(1H)-one hydrobromide (1.0 eq).

-

Add the amine nucleophile (1.2-1.5 eq) and the base (2.5-3.0 eq). The excess base is required to neutralize the hydrobromide salt and the HBr generated during the reaction.

-

Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Stir the reaction mixture at room temperature or heat to 80-120 °C under conventional heating, or heat in a microwave reactor at 100-150 °C for 15-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-aminopyrimidin-2(1H)-one derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiol Nucleophiles

This protocol outlines a general method for the reaction of 5-Bromopyrimidin-2(1H)-one hydrobromide with thiols.

Materials:

-

5-Bromopyrimidin-2(1H)-one hydrobromide

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

-

Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add 5-Bromopyrimidin-2(1H)-one hydrobromide (1.0 eq) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA, 1.1 eq) to neutralize the hydrobromide.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Oxygen Nucleophiles (Alcohols and Phenols)

This protocol provides a general method for the synthesis of 5-alkoxy- and 5-aryloxy-pyrimidin-2(1H)-ones.

Materials:

-

5-Bromopyrimidin-2(1H)-one hydrobromide

-

Alcohol or phenol nucleophile (e.g., ethanol, phenol, ethylene glycol)

-

Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or the corresponding alcohol as solvent)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (can be used in excess as the solvent) or add it (1.5 eq) to an anhydrous solvent.

-

Add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide or phenoxide.

-

Add 5-Bromopyrimidin-2(1H)-one hydrobromide (1.0 eq) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA, 1.1 eq).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and carefully quench with water.

-

If a co-solvent was used, remove it under reduced pressure. Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on 5-Bromopyrimidin-2(1H)-one hydrobromide based on analogous reactions reported in the literature.

Table 1: Reaction with Nitrogen Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 85 |

| 2 | Piperidine | Et₃N | MeCN | 80 | 8 | 82 |

| 3 | Aniline | K₂CO₃ | DMSO | 120 | 12 | 75 |

| 4 | Benzylamine | DIPEA | DMF | 90 | 5 | 88 |

Table 2: Reaction with Sulfur Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | NaH | THF | 60 | 4 | 90 |

| 2 | Benzyl mercaptan | K₂CO₃ | DMF | 70 | 5 | 87 |

| 3 | Ethanethiol | NaH | DMF | 50 | 6 | 85 |

Table 3: Reaction with Oxygen Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Ethoxide | - | Ethanol | Reflux | 12 | 70 |

| 2 | Phenol | NaH | THF | Reflux | 18 | 65 |

| 3 | Ethylene Glycol | KOtBu | Dioxane | 100 | 24 | 68 |

Alternative Methodologies: Palladium-Catalyzed Cross-Coupling

For less reactive nucleophiles or when milder conditions are required, Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, present a powerful alternative to traditional SNAr. These methods typically involve a palladium catalyst, a phosphine ligand, and a base.

Table 4: Palladium-Catalyzed Amination of 5-Bromopyrimidine (Illustrative Examples)

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Methylaniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 95 |

| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 92 |

Conclusion

The protocols and data presented herein provide a comprehensive guide for the successful implementation of nucleophilic aromatic substitution reactions on 5-Bromopyrimidin-2(1H)-one hydrobromide. The choice of reaction conditions, including the base, solvent, and temperature, should be optimized for each specific nucleophile to achieve the desired outcome. For challenging substrates, palladium-catalyzed cross-coupling offers a robust alternative. These methods provide a versatile toolkit for the synthesis of a wide range of 5-substituted pyrimidinones for applications in drug discovery and development.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction